
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine est un composé organique complexe doté d'applications significatives dans divers domaines de la science et de l'industrie. Ce composé est reconnu pour sa structure chimique unique, qui comprend à la fois des composants d'acide dithiocarbamique et de triéthylènediamine, ce qui en fait un agent polyvalent dans les réactions chimiques et les procédés industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine implique généralement la réaction de l'isothiocyanate de 3,5-bis(méthoxycarbonyl)phényle avec de la triéthylènediamine dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, et la température est maintenue autour de 0-5 °C pour garantir la stabilité des produits intermédiaires. Le mélange réactionnel est ensuite agité pendant plusieurs heures, puis purifié par recristallisation ou chromatographie pour obtenir le produit final .
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés pour le contrôle de la température et de la pression est cruciale pour maintenir les conditions de réaction souhaitées. De plus, le processus de purification peut impliquer des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour atteindre les niveaux de pureté élevés requis pour des applications spécifiques .
Analyse Des Réactions Chimiques
Types de réactions
L'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de thiols ou d'amines.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisées dans des solvants aqueux ou organiques à température ambiante.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement réalisées dans de l'éther anhydre ou du tétrahydrofurane sous atmosphère inerte.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Thiols, amines
Substitution : Divers dithiocarbamates substitués
Applications de la recherche scientifique
L'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme réactif en synthèse organique.
Biologie : Étudié pour son potentiel d'inhibiteur enzymatique et son rôle dans les voies biochimiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans la production de polymères, de résines et comme stabilisateur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de l'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe dithiocarbamate peut chélater les ions métalliques, inhibant les métalloenzymes et perturbant les processus biologiques dépendants des métaux. De plus, le composant triéthylènediamine peut interagir avec des sites nucléophiles sur les protéines ou les acides nucléiques, entraînant des modifications de leur fonction et de leur activité .
Applications De Recherche Scientifique
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiocarbamate group can chelate metal ions, inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, the triethylenediamine component can interact with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de diméthylamine
- Acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de diéthanolamine
- Acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de pipérazine
Unicité
Comparé à des composés similaires, l'acide (3,5-bis(méthoxycarbonyl)phényl)dithiocarbamique, sel de triéthylènediamine présente des propriétés uniques dues à la présence du groupement triéthylènediamine. Ce composant améliore sa capacité à former des complexes stables avec les ions métalliques et augmente sa solubilité dans divers solvants, ce qui le rend plus polyvalent dans différentes applications .
Propriétés
Numéro CAS |
71130-63-7 |
|---|---|
Formule moléculaire |
C17H23N3O4S2 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H11NO4S2.C6H12N2/c1-15-9(13)6-3-7(10(14)16-2)5-8(4-6)12-11(17)18;1-2-8-5-3-7(1)4-6-8/h3-5H,1-2H3,(H2,12,17,18);1-6H2 |
Clé InChI |
LNEWIVZMBKHEQZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=S)S)C(=O)OC.C1CN2CCN1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


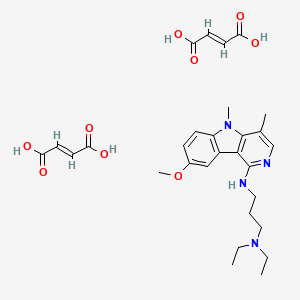
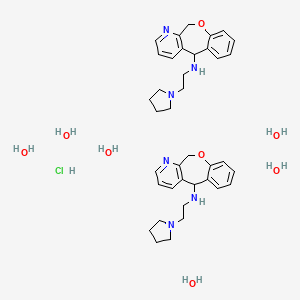
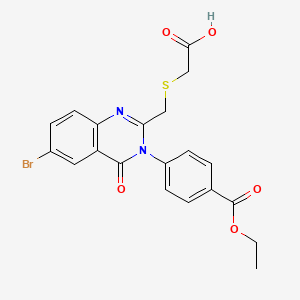
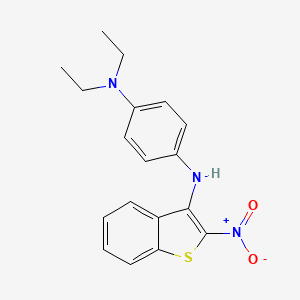
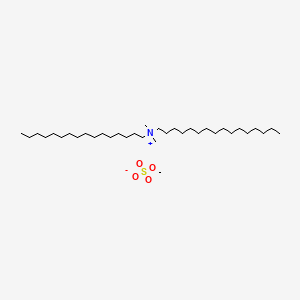
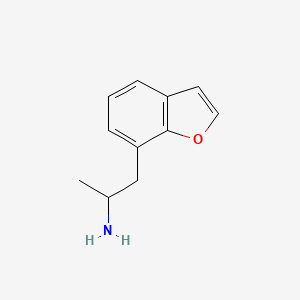
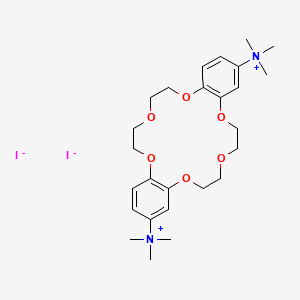
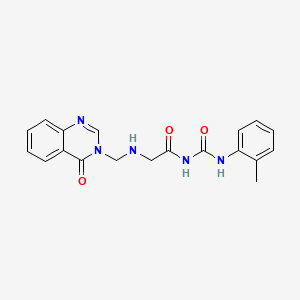

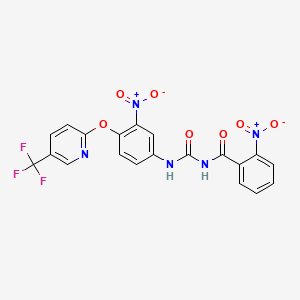

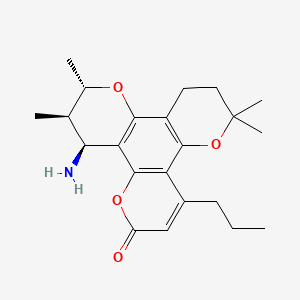
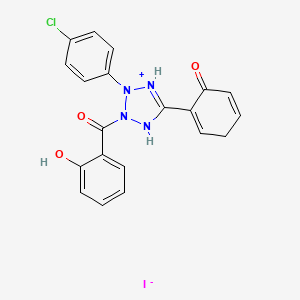
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
